Cas no 1252853-82-9 (N-(4-bromophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide)

N-(4-bromophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a specialized heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core functionalized with a 4-bromophenylacetamide moiety via a sulfanyl linker. This structure imparts potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The bromophenyl group enhances reactivity for further derivatization, while the thienopyrimidinone core contributes to binding affinity in target interactions. Its well-defined synthetic route allows for consistent purity and scalability, making it suitable for research applications in drug discovery and development. The compound's stability and functional group diversity support its use in structure-activity relationship (SAR) studies.
N-(4-bromophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide structure
1252853-82-9 structure
Product Name:N-(4-bromophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
CAS No:1252853-82-9
MF:C16H14BrN3O2S2
MW:424.335259914398
CID:5459549
Update Time:2025-10-22

N-(4-bromophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-bromophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
    • STL028688
    • N-(4-bromophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
    • N-(4-bromophenyl)-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
    • N-(4-Bromophenyl)-2-[(3-ethyl-3,4-dihydro-4-oxothieno[3,2-d]pyrimidin-2-yl)thio]acetamide
    • Inchi: 1S/C16H14BrN3O2S2/c1-2-20-15(22)14-12(7-8-23-14)19-16(20)24-9-13(21)18-11-5-3-10(17)4-6-11/h3-8H,2,9H2,1H3,(H,18,21)
    • InChI Key: LNFRFDKOZKMWFZ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)NC(CSC1=NC2C=CSC=2C(N1CC)=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 524
  • XLogP3: 3.8
  • Topological Polar Surface Area: 115

N-(4-bromophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide Pricemore >>

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Additional information on N-(4-bromophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

N-(4-Bromophenyl)-2-({3-Ethyl-4-Oxo-3H,4H-Thieno[3,2-D]Pyrimidin-2-Yl}Sulfanyl)Acetamide: A Comprehensive Overview

N-(4-Bromophenyl)-2-({3-Ethyl-4-Oxo-3H,4H-Thieno[3,2-D]Pyrimidin-2-Yl}Sulfanyl)Acetamide is a complex organic compound with the CAS number 1252853-82-9. This compound belongs to the class of heterocyclic compounds, specifically featuring a thienopyrimidine ring system. The structure of this molecule is characterized by a sulfanyl group attached to an acetamide moiety, which is further connected to a 4-bromophenyl group. The presence of the thienopyrimidine ring introduces unique electronic and structural properties, making this compound a subject of interest in various fields of chemistry and pharmacology.

The synthesis of this compound involves a multi-step process that typically includes the formation of the thienopyrimidine ring followed by functionalization with the sulfanyl and acetamide groups. Recent advancements in synthetic methodologies have enabled chemists to optimize the synthesis of such complex molecules, ensuring higher yields and better purity. The use of microwave-assisted synthesis and catalytic processes has been particularly beneficial in streamlining the production of this compound.

One of the most notable applications of N-(4-Bromophenyl)-2-({3-Ethyl-4-Oxo-3H,4H-Thieno[3,2-D]Pyrimidin-2-Yl}Sulfanyl)Acetamide lies in its potential as a lead compound in drug discovery. The thienopyrimidine core is known for its ability to interact with various biological targets, including kinases and other enzymes. Recent studies have explored its activity against specific protein kinases, which are implicated in diseases such as cancer and inflammatory disorders. The bromophenyl group enhances the molecule's lipophilicity, improving its bioavailability and target engagement.

In addition to its pharmacological applications, this compound has also been studied for its electronic properties. The thienopyrimidine ring contributes to the molecule's conjugation, making it a potential candidate for use in organic electronics. Researchers have investigated its suitability as a component in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). Preliminary results indicate that the molecule exhibits desirable charge transport properties, although further optimization may be required for practical applications.

The structural versatility of N-(4-Bromophenyl)-2-({3-Ethyl-4-Oxo-3H,4H-Thieno[3,2-D]Pyrimidin-2-Yl}Sulfanyl)Acetamide allows for extensive chemical modification. By altering substituents on the thienopyrimidine ring or the acetamide group, chemists can tailor the molecule's properties for specific applications. For instance, replacing the bromine atom with other halogens or functional groups could lead to derivatives with enhanced stability or selectivity towards particular biological targets.

From an environmental perspective, understanding the degradation pathways and ecological impact of this compound is crucial. Recent research has focused on assessing its biodegradability under various conditions. Results suggest that while the molecule is relatively stable under standard conditions, it can undergo hydrolysis in alkaline environments, leading to the formation of less complex byproducts. These findings are essential for ensuring safe handling and disposal practices in industrial settings.

In conclusion, N-(4-Bromophenyl)-2-({3-Ethyl-4-Oxo-3H,4H-Thieno[3,2-D]Pyrimidin-2-Yl}Sulfanyl)Acetamide represents a versatile and multifaceted compound with promising applications across diverse fields. Its unique structure and functional groups make it an attractive candidate for both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern chemistry and materials science.

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